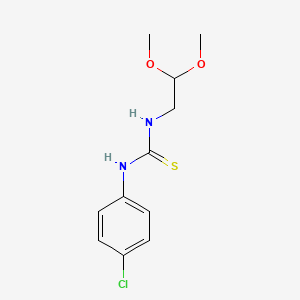

1-(4-Chlorophenyl)-3-(2,2-dimethoxyethyl)thiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Chlorophenyl)-3-(2,2-dimethoxyethyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and material science. This compound, in particular, is characterized by the presence of a chlorophenyl group and a dimethoxyethyl group attached to the thiourea moiety.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-(2,2-dimethoxyethyl)thiourea typically involves the reaction of 4-chloroaniline with 2,2-dimethoxyethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(4-Chlorophenyl)-3-(2,2-dimethoxyethyl)thiourea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can lead to the formation of corresponding amines or thiols using reducing agents such as lithium aluminum hydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, under basic or acidic conditions.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Biological Activities

Thiourea derivatives, including 1-(4-Chlorophenyl)-3-(2,2-dimethoxyethyl)thiourea, exhibit a broad spectrum of biological activities:

- Antitumor Activity : Thioureas have shown promising results in inhibiting cancer cell proliferation. Studies indicate that derivatives can target specific molecular pathways involved in cancer progression. For instance, certain thiourea compounds have demonstrated IC50 values as low as 1.50 µM against human leukemia cell lines and effective responses against pancreatic and breast cancer cell lines .

- Antimicrobial Properties : The compound is noted for its antimicrobial effects against various pathogens. Thiourea derivatives have been reported to possess antifungal and antibacterial activities, making them potential candidates for developing new antimicrobial agents .

- Enzyme Inhibition : Thioureas are recognized for their ability to inhibit key enzymes such as acetylcholinesterase and urease. This property is particularly valuable in treating conditions like Alzheimer's disease and other enzyme-related disorders .

Synthetic Utility

Thiourea compounds serve as versatile intermediates in organic synthesis:

- Heterocyclic Synthesis : this compound can be utilized as a building block for synthesizing various heterocycles. Its ability to undergo cyclization reactions makes it a valuable precursor in the development of complex organic molecules .

- Organocatalysis : Thiourea derivatives are increasingly being used as organocatalysts in various chemical reactions. Their ability to facilitate reactions without the need for metal catalysts is an area of growing interest within the field of green chemistry .

Drug Development Potential

The pharmacological potential of this compound is under investigation for several therapeutic applications:

- Antiviral Agents : Research has identified thiourea derivatives as promising candidates for antiviral drug development, particularly against HIV-1 reverse transcriptase. Modifications to the compound's structure have been shown to enhance its efficacy against viral infectivity .

- Antidiabetic and Anti-inflammatory Properties : Some studies suggest that thioureas may also exhibit antidiabetic effects and anti-inflammatory properties, indicating their potential role in treating metabolic disorders .

Table 1: Summary of Biological Activities

Table 2: Synthetic Applications

Mécanisme D'action

The mechanism of action of 1-(4-Chlorophenyl)-3-(2,2-dimethoxyethyl)thiourea involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with the active sites of these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

1-(4-Chlorophenyl)-3-(2,2-dimethoxyethyl)urea: Similar structure but with an oxygen atom instead of sulfur.

1-(4-Chlorophenyl)-3-(2,2-dimethoxyethyl)guanidine: Contains a guanidine group instead of a thiourea group.

1-(4-Chlorophenyl)-3-(2,2-dimethoxyethyl)carbamate: Contains a carbamate group instead of a thiourea group.

Uniqueness: 1-(4-Chlorophenyl)-3-(2,2-dimethoxyethyl)thiourea is unique due to the presence of the thiourea moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of the chlorophenyl and dimethoxyethyl groups further enhances its properties, making it a valuable compound for various applications.

Activité Biologique

1-(4-Chlorophenyl)-3-(2,2-dimethoxyethyl)thiourea is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, anticancer properties, and structure-activity relationships (SAR).

Chemical Structure

The compound features a thiourea moiety, which is known for its diverse biological activities. Its structure can be represented as follows:

1. Enzyme Inhibition

Recent studies have highlighted the enzyme inhibitory properties of thiourea derivatives. The compound has been evaluated for its anticholinesterase activity, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's. In vitro assays demonstrated that it exhibits significant inhibition against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating potent activity compared to standard drugs like galantamine .

2. Anticancer Activity

The anticancer potential of this compound has been explored through various studies. It has shown promising results against several cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer). The compound's effectiveness was measured through its IC50 values, which reflect its potency in inhibiting cell proliferation.

These findings indicate that the compound may act by interfering with specific molecular pathways associated with cancer progression, such as those involved in angiogenesis and cell signaling .

3. Structure-Activity Relationship (SAR)

The modification of functional groups in thiourea derivatives has been systematically studied to understand their impact on biological activity. For instance, the introduction of different substituents on the aromatic ring significantly affects the compound's potency as an enzyme inhibitor and anticancer agent. The most effective derivatives typically exhibit electron-withdrawing groups that enhance binding affinity to target enzymes or receptors .

Case Studies

A notable case study involved the synthesis and evaluation of various thiourea derivatives, including this compound, which demonstrated enhanced biological activity compared to other synthesized compounds. The study utilized molecular docking techniques to predict interactions between the compound and target proteins, providing insights into its mechanism of action against HIV-1 reverse transcriptase and other targets .

Propriétés

IUPAC Name |

1-(4-chlorophenyl)-3-(2,2-dimethoxyethyl)thiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O2S/c1-15-10(16-2)7-13-11(17)14-9-5-3-8(12)4-6-9/h3-6,10H,7H2,1-2H3,(H2,13,14,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKLWRNGSXAROAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=S)NC1=CC=C(C=C1)Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.